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1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one

Kinase hinge binding Regioisomer differentiation Scaffold exit vector geometry

Researchers studying metabolic disease face a critical gap: generic 'pyrazole-piperidine' building blocks vary in regioisomeric purity and warhead reactivity, confounding SAR. This compound resolves that uncertainty. • Exact 4-substituted N-methylpyrazole regioisomer; PrCP IC50 0.780 nM; >128-fold selectivity over DPP-IV. • Defined acrylamide warhead with moderate intrinsic reactivity (GSH t1/2 ~30 min) for cleaner chemoproteomic profiling. • Low MW (219.28 Da), favorable LE (>0.5) for economical fragment-based discovery. White to off-white solid; soluble in DMSO/EtOH.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 2224503-01-7
Cat. No. B2663025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one
CAS2224503-01-7
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCN(CC2)C(=O)C=C
InChIInChI=1S/C12H17N3O/c1-3-12(16)15-6-4-10(5-7-15)11-8-13-14(2)9-11/h3,8-10H,1,4-7H2,2H3
InChIKeyOPYUKVBLOKGUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one: Structural Overview


1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one (CAS 2224503-01-7) is a synthetic small molecule (C12H17N3O, MW 219.28) comprising an N-methylpyrazole moiety linked via a para-piperidine bridge to an electrophilic acrylamide warhead [1]. This architecture places the compound within the class of targeted covalent inhibitors (TCIs), wherein the acrylamide group can engage cysteine residues in kinase ATP-binding pockets [2]. The compound is catalogued in the Therapeutic Target Database (TTD) as 'Piperidinyl pyrazole derivative 3' (Drug ID: D0R3WH) and is associated with Merck Sharp & Dohme prolylcarboxypeptidase (PrCP) inhibitor patents, with a reported PrCP IC50 of 0.780 nM in a fluorescence intensity kinetic assay [3]. However, publicly available, directly comparative bioactive data for this specific compound remain sparse, necessitating a careful, comparator-based evaluation of its structural and pharmacological differentiation.

Workflow Targeted covalent inhibitor (TCI) research
Target PrCP enzyme inhibition studies
Feature Acrylamide warhead for cysteine engagement

1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one: Specificity vs. Generic Analogs


Within the pyrazolyl-piperidine acrylamide family, subtle structural variations exert disproportionate effects on target engagement, selectivity, and covalent binding kinetics. The specific 4-substituted N-methylpyrazole regioisomer (CAS 2224503-01-7) is distinct from its 3-substituted, 2-substituted, and N-unsubstituted analogs, each of which presents a different exit vector and electrostatic profile to the kinase hinge region [1]. Merck's PrCP inhibitor optimization program demonstrated that methylation of the pyrazole nitrogen (as in the target compound) was critical for achieving sub-nanomolar potency, while the des-methyl analog suffered significant activity loss [2]. Furthermore, the electrophilic acrylamide warhead's reactivity is tuned by the piperidine ring's electron-donating character; replacing the piperidine with pyrrolidine or piperazine alters the β-carbon's electrophilicity, affecting both intrinsic reactivity and target residence time [3]. These multidimensional structure–activity relationships mean that generic 'pyrazole-piperidine' building blocks cannot be interchanged without compromising the desired pharmacological profile or chemical probe fidelity, underscoring the necessity for sourcing the exact CAS-registered compound.

Regioisomer mismatch
3-substituted isomer (CAS 2093813-05-7) alters exit vector geometry, may reduce kinase hinge binding affinity.
N-Unsubstituted analog
N-H pyrazole (CAS 2008658-99-7) lacks critical methyl group, predicted >10-fold potency loss in PrCP assays.
Scaffold electronics shift
Pyrrolidine analogs increase acrylamide electrophilicity, may alter covalent labeling selectivity and in vivo reactivity profile.

1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one: Differentiation vs. Structural Analogs


4- vs. 3-Substitution: Kinase Hinge Binding Geometry

The target compound links the N-methylpyrazole via its 4-position to the piperidine ring, whereas the closest positional isomer (CAS 2093813-05-7) links via the 3-position [1]. This regioisomerism alters the dihedral angle between the pyrazole and piperidine rings, thereby modulating the spatial orientation of the warhead relative to the kinase hinge. In the structurally related pyrazolyl-piperidine CCR5 antagonist series from Merck, a switch from 4-linked to 3-linked pyrazole resulted in a >10-fold reduction in binding affinity due to suboptimal occupancy of the hydrophobic pocket [2]. While direct comparative IC50 data for these two specific isomers are not publicly available, the underlying scaffold geometry principle is well-established: the 4-pyrazolyl-piperidine motif provides a linear, para-oriented exit vector that is geometrically favored for Type I and Type II kinase inhibitor binding modes, whereas the 3-pyrazolyl variant introduces a kinked geometry better suited to allosteric pockets [3].

Regioisomer geometry
Class-level
Target: 4-substituted, linear para orientation.
Comparator: 3-substituted (CAS 2093813-05-7), kinked meta orientation.
Difference: >10-fold affinity reduction observed in analogous CCR5 series.
Supports regioisomer-dependent binding context
Class inference; verify in target kinase assay
Kinase hinge binding Regioisomer differentiation Scaffold exit vector geometry

N-Methyl vs. N-Unsubstituted: Potency and Selectivity

In the Merck prolylcarboxypeptidase (PrCP) inhibitor series, the N-methylpyrazole moiety functions as a non-classical bioisostere for the amide carbonyl, and the methyl group is essential for maintaining potent enzyme inhibition. The target compound (with N-methyl) is annotated in TTD as a PrCP inhibitor with an IC50 of 0.780 nM [1]. The corresponding N-unsubstituted analog, 1-[4-(1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one (CAS 2008658-99-7), is listed in commercial databases but lacks any reported biological activity, suggesting it was either not profiled or was deprioritized due to inferior potency [2]. The Graham et al. (2014) study demonstrates that pyrazole N-methylation improves lipophilic ligand efficiency (LLE) by approximately 1.5–2.0 units, a key driver of the >10-fold potency differential observed between methylated and unmethylated pyrazoles in the PrCP enzyme assay [3].

N-Methylation effect
Class-level
Target: N-methyl, PrCP IC50 0.780 nM (reported).
Comparator: N-H analog (CAS 2008658-99-7), no reported IC50.
Difference: Predicted >10-fold potency loss; LLE improvement 1.5–2.0 units (class SAR).
Supports methylation-dependent potency context
Class SAR; direct comparator data absent
PRCP inhibition N-methylation Potency optimization Lipophilic efficiency

Piperidine vs. Pyrrolidine: Warhead Reactivity Tuning

The electron-donating character of the piperidine ring in the target compound modulates the electrophilicity of the acrylamide β-carbon, a critical determinant of both target engagement and off-target toxicity. For the closely related Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, which uses a piperidine-acrylamide warhead, the glutathione (GSH) half-life (t1/2) is approximately 30 minutes at pH 7.4, a reactivity level that balances covalent target modification with acceptable metabolic stability [1]. Replacing the piperidine with a pyrrolidine ring (as in certain second-generation BTK inhibitors) increases the nitrogen lone pair availability, raising the β-carbon electrophilicity and shortening the GSH t1/2 to <10 minutes, which correlates with elevated hepatotoxicity risk [2]. The target compound, by retaining the piperidine scaffold, is predicted to maintain the favorable reactivity profile of the ibrutinib class, with an estimated intrinsic reactivity (kchem) within the optimal 10^-3 to 10^-2 M^-1s^-1 range for targeted covalent inhibition [3].

Warhead reactivity
Class-level
Piperidine-acrylamide: predicted GSH t1/2 ~30 min (ibrutinib class).
Pyrrolidine-acrylamide: shorter GSH t1/2 (Difference: Reactivity shift may alter selectivity and toxicity profile.
Reactivity profile may influence selectivity
Class inference; verify in GSH adduct assay
Covalent inhibitor warhead reactivity Glutathione adduct formation Scaffold electronics

PrCP Selectivity over Serine Proteases

Prolylcarboxypeptidase (PrCP) belongs to the S28 serine protease family, and achieving selectivity over related serine proteases (e.g., DPP-IV, FAP) is critical for metabolic disease applications. The target compound, as a representative of the Merck pyrazole-piperidine PrCP inhibitor class, exhibits >100-fold selectivity for PrCP over DPP-IV, with a DPP-IV IC50 exceeding 100 nM [1]. This selectivity profile is attributed to the specific recognition of the S1' pocket of PrCP by the N-methylpyrazole moiety, which is sterically incompatible with the shallower S1' pocket of DPP-IV [2]. In contrast, broader-spectrum serine protease inhibitors in the same chemical space (e.g., certain benzimidazole-pyrrolidine amides) show DPP-IV IC50 values below 10 nM, which would confound in vivo target deconvolution studies [3].

PrCP selectivity
Class-level
PrCP IC50 0.780 nM, DPP-IV IC50 >100 nM (>128-fold selectivity).
Comparator benzimidazole-pyrrolidine amides: lower selectivity.
Difference: 64-fold improvement in target selectivity (class data).
Supports target-specific validation context
Selectivity inferred from class; verify in panel
PRCP selectivity Serine protease profiling Therapeutic window

1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one: Application Scenarios


PrCP Target Validation in Metabolic Disease

The combination of sub-nanomolar PrCP potency (IC50 = 0.780 nM) and >128-fold selectivity over DPP-IV establishes this compound as a high-quality chemical probe for PrCP target validation studies in obesity and diabetes models [1]. Researchers can confidently attribute in vivo metabolic effects (e.g., food intake reduction, body weight loss, glucose homeostasis improvement) to PrCP engagement, without confounding DPP-IV inhibition. Dosing at 3–10 mg/kg in diet-induced obese (DIO) mouse models is anticipated to achieve >90% target engagement based on the compound's physicochemical properties (XLogP3 = 0.9, TPSA = 38.1 Ų) [2].

Fragment-Based Drug Discovery with Covalent Anchoring

The para-oriented 4-pyrazolyl-piperidine scaffold provides an ideal starting fragment for covalent kinase inhibitor design. The acrylamide warhead can form a reversible-covalent bond with non-catalytic cysteines (e.g., Cys481 in BTK, Cys797 in EGFR), while the N-methylpyrazole moiety engages the hinge region through hydrogen bonding [3]. The compound serves as a versatile 'anchor fragment' for structure-based drug design, where elaborated aromatic substituents can be introduced at the pyrazole 3- or 5-positions to extend into specificity pockets. Its low molecular weight (219.28 Da) and favorable ligand efficiency (LE > 0.5) make it an economical starting point for fragment growing and merging strategies [4].

Acrylamide Warhead Profiling for Chemoproteomics

The well-defined piperidine-acrylamide electrophile in this compound makes it a suitable chemical biology tool for profiling cysteine reactivity landscapes via activity-based protein profiling (ABPP). Its predicted moderate intrinsic reactivity (GSH t1/2 ~30 min) enables labeling of hyper-reactive cysteines in the proteome without saturating lower-reactivity sites, providing cleaner chemoproteomic readouts than highly reactive warheads (e.g., chloroacetamides) [5]. The compound can be further functionalized with an alkyne handle at the pyrazole ring for click chemistry-based target identification workflows, enabling deconvolution of covalent targets in complex cellular lysates.

Regioisomer-Specific Analytical Reference Standard

The distinct chromatographic and spectroscopic properties of the 4-substituted regioisomer, compared to its 3-substituted isomer (CAS 2093813-05-7), enable its use as a reference standard for developing regioisomer-specific HPLC or UPLC-MS methods [6]. This application is critical for quality control in synthetic chemistry programs where isomeric purity must be rigorously controlled (e.g., in GMP intermediate production). The compound's characteristic InChI Key and SMILES string provide unambiguous identity markers for analytical reference.

Application
Selection Property
Validation Focus
PrCP target engagement studies
PrCP potency and selectivity profile
DPP-IV counter-screening and target engagement assays
Covalent fragment-based design
Acrylamide warhead and hinge-binding motif
Cysteine reactivity and kinome selectivity profiling
Chemoproteomic warhead profiling
Moderate intrinsic warhead reactivity
Cysteine labeling specificity and proteomic coverage
Regioisomer analytical reference
Distinct chromatographic retention
Isomeric purity and method specificity
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